![molecular formula C19H22N2O3 B5693883 4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMAPB and has been shown to have potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of DMAPB involves the activation of the Nrf2 pathway. This pathway is involved in the regulation of oxidative stress and inflammation. DMAPB activates the Nrf2 pathway by inhibiting the activity of Keap1, a protein that normally inhibits the activation of Nrf2. Activation of the Nrf2 pathway leads to the upregulation of antioxidant and anti-inflammatory genes, which contributes to the anti-inflammatory and anti-cancer effects of DMAPB.
Biochemical and Physiological Effects:
DMAPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory effects. Additionally, DMAPB has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have antioxidant effects by upregulating the expression of antioxidant genes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMAPB in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. Additionally, DMAPB has been shown to have anti-inflammatory and anti-cancer effects, which makes it a promising compound for further research. One limitation of using DMAPB in lab experiments is that it is relatively new and there is still much to be learned about its mechanism of action and potential applications.
Orientations Futures
There are a number of future directions for research on DMAPB. One area of research could focus on the development of more efficient synthesis methods for DMAPB. Additionally, further research could be done to explore the potential applications of DMAPB in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research could be done to explore the potential use of DMAPB in combination with other compounds for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of DMAPB involves a multi-step process that starts with the reaction of 4-aminobenzamide with 4-methoxybenzoyl chloride. This reaction results in the formation of N-(4-methoxyphenyl)-4-aminobenzamide. The next step involves the reaction of this intermediate compound with 2,2-dimethylpropanoic anhydride in the presence of a base. This reaction leads to the formation of 4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide (DMAPB).
Applications De Recherche Scientifique
DMAPB has been studied for its potential applications in scientific research, particularly in the fields of inflammation and cancer. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DMAPB has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propriétés
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-15-7-5-13(6-8-15)17(22)20-14-9-11-16(24-4)12-10-14/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUXWFJQOORAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

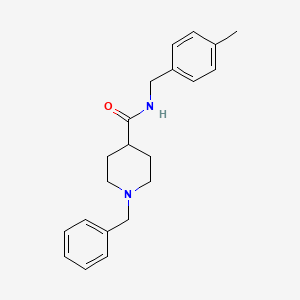
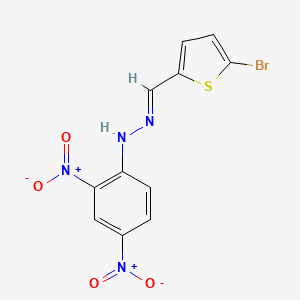
![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)
![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
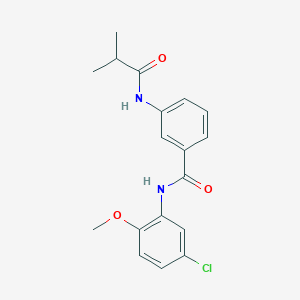
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
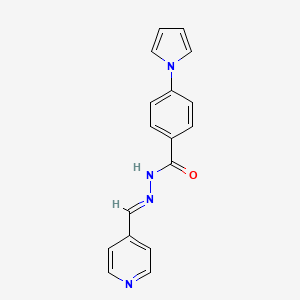

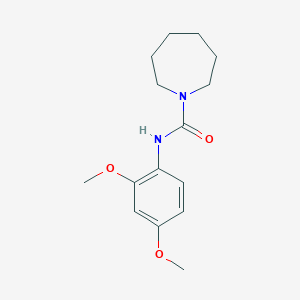
![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
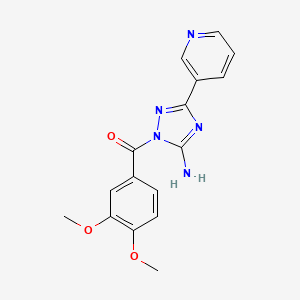
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)